LHRH, Gln(8)-
Description
Overview of GnRH and its Biological Significance
Gonadotropin-Releasing Hormone (GnRH) is a crucial neuropeptide that serves as the primary regulator of the reproductive axis in vertebrates. nih.gov This decapeptide hormone is synthesized and released from specialized neurons in the hypothalamus. wikipedia.org Its principal function is to stimulate the synthesis and secretion of two essential gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary gland. wikipedia.orgclevelandclinic.org This action is the foundational step in the hypothalamic-pituitary-gonadal (HPG) axis, a tightly regulated hormonal cascade that governs reproductive processes. nih.govwikipedia.org
The pulsatile release of GnRH into the portal bloodstream is critical for its function. nih.govwikipedia.org The frequency and amplitude of these pulses determine the differential release of LH and FSH. nih.govnih.gov Generally, rapid GnRH pulses favor the secretion of LH, while slower frequencies promote FSH release. nih.govnih.gov This differential regulation is essential for orchestrating complex reproductive events such as follicular development, ovulation, and the maintenance of the corpus luteum in females, as well as spermatogenesis in males. wikipedia.org
The biological significance of GnRH extends to the onset of puberty, sexual development, and the regulation of ovulatory cycles. nih.gov By controlling the downstream production of sex hormones like estrogen, progesterone, and testosterone (B1683101), GnRH plays a pivotal role in sexual maturation and fertility. clevelandclinic.org The discovery of GnRH in the early 1970s was a landmark in reproductive endocrinology, unveiling the brain's direct control over gonadal function and opening avenues for understanding and managing reproductive health and disorders. nih.gov
Evolutionary Landscape of Vertebrate GnRH Peptides
The GnRH family of peptides has a deep evolutionary history, with structural and functional conservation observed across a vast range of species, from invertebrates to vertebrates. nih.gov Over 20 different primary structures of GnRH have been identified, highlighting a significant degree of molecular evolution. nih.gov In vertebrates, multiple forms of GnRH often coexist, which are generally classified into three main groups: GnRH1, GnRH2, and GnRH3. frontiersin.org
It is hypothesized that these different forms arose from whole-genome duplication events that occurred early in vertebrate evolution. frontiersin.org The ancestral vertebrate likely possessed multiple GnRH genes, and the retention or loss of these genes has varied among different lineages. frontiersin.org For instance, many teleost fish possess all three forms (GnRH1, GnRH2, and GnRH3), whereas tetrapods, including mammals, have lost the GnRH3 gene. frontiersin.org
The most studied isoform, often referred to as mammalian GnRH or GnRH-I, is the primary regulator of reproduction in mammals. oup.com Another highly conserved isoform, GnRH-II, is found in the brains of almost all vertebrates studied, from fish to humans. researchgate.net This remarkable conservation suggests it performs a fundamental, ancestral function, possibly as a neuromodulator of sexual behavior. nih.govresearchgate.net The third form, GnRH-III (commonly salmon GnRH), is predominantly found in fish. frontiersin.org
The primary structure of these peptides, particularly the N- and C-termini, is highly conserved, which is crucial for effective binding to their receptors. nih.gov Variations typically occur in the middle amino acid positions, reflecting evolutionary adaptation to different physiological contexts and environments. nih.gov This diversity of GnRH isoforms within a single organism allows for a more complex and nuanced regulation of reproductive and non-reproductive functions. researchgate.net
Identification and Nomenclature of LHRH, Gln(8)- (Chicken GnRH I)
LHRH, Gln(8)-, also known as chicken GnRH I (cGnRH-I), is a distinct isoform of the gonadotropin-releasing hormone family. Its nomenclature, [Gln(8)]-LHRH, signifies its unique primary structure, where the amino acid at position 8 is glutamine (Gln), differing from the arginine (Arg) found in the same position in mammalian LHRH. nih.gov This variant was one of two distinct LHRH forms identified in chickens, the other being chicken LHRH II ([His(5), Trp(7), Tyr(8)]-LHRH). nih.gov The identification of these isoforms demonstrated that multiple forms of GnRH exist within a single avian species, each with potentially different physiological roles.
LHRH, Gln(8)- (Chicken GnRH I) is the predominant form of GnRH involved in the regulation of the reproductive system in avian species. researchgate.net Immunohistochemical studies in chickens (Gallus domesticus) have revealed that neurons producing cGnRH-I are primarily located in a discrete region of the forebrain. researchgate.net These immunoreactive neurons are distributed near the third ventricle, extending from the preoptic area through the anterior hypothalamus. researchgate.net The highest concentration of these neurons is found within the nucleus commissurae pallii. researchgate.net
The expression and number of cGnRH-I neurons fluctuate in correlation with the reproductive state of the bird. For example, the number of these neurons is highest in laying hens compared to other reproductive stages, such as incubating hens. researchgate.net This suggests that the synthesis of LHRH, Gln(8)- is closely linked to the activity of the reproductive axis. researchgate.net The presence of GnIH (Gonadotropin-inhibitory hormone) neurons in the paraventricular nucleus of the hypothalamus, which can inhibit GnRH, further highlights the complex regulatory network controlling avian reproduction. nih.gov The distribution of LHRH, Gln(8)- neurons in key hypothalamic areas positions it to effectively control the release of gonadotropins from the pituitary, confirming its pivotal role in avian reproduction. researchgate.netnih.gov
The primary structure of LHRH, Gln(8)- was determined through biochemical analysis and sequencing. This process established it as a decapeptide with the following amino acid sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Gln-Pro-Gly-NH₂.
This structure is notably different from the mammalian LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) solely at position 8, where glutamine replaces arginine. nih.govnih.gov This single amino acid substitution has significant implications for its biological activity and receptor binding specificity across different species. Comparative studies have shown that while mammalian LHRH and chicken LHRH, Gln(8)- are equipotent in stimulating LH release from chicken pituitary cells, the activity of the chicken form is markedly reduced (only about 1%) in mammalian systems. nih.gov This species-specific activity underscores the evolutionary divergence of the GnRH ligand and its receptor, indicating that the conformation of the peptide, influenced by the amino acid at position 8, is critical for effective receptor interaction. nih.gov
Table 1: Comparison of Primary Structures of GnRH Isoforms
| GnRH Isoform | Amino Acid Sequence |
|---|---|
| Mammalian GnRH (LHRH) | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg -Pro-Gly-NH₂ |
| Chicken GnRH I (LHRH, Gln(8)-) | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Gln -Pro-Gly-NH₂ |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H71N15O14/c1-28(2)18-37(49(78)64-36(13-15-43(55)72)54(83)69-17-5-8-42(69)53(82)59-24-44(56)73)63-46(75)25-60-47(76)38(19-29-9-11-32(71)12-10-29)65-52(81)41(26-70)68-50(79)39(20-30-22-58-34-7-4-3-6-33(30)34)66-51(80)40(21-31-23-57-27-61-31)67-48(77)35-14-16-45(74)62-35/h3-4,6-7,9-12,22-23,27-28,35-42,58,70-71H,5,8,13-21,24-26H2,1-2H3,(H2,55,72)(H2,56,73)(H,57,61)(H,59,82)(H,60,76)(H,62,74)(H,63,75)(H,64,78)(H,65,81)(H,66,80)(H,67,77)(H,68,79)/t35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKQYFUSPONRAT-BXXNOCLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H71N15O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197354 | |
| Record name | Chicken gonadotropin-releasing hormone I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1154.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47922-48-5 | |
| Record name | LHRH, Gln(8)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047922485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chicken gonadotropin-releasing hormone I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 47922-48-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Peptide Synthesis Methodologies for Lhrh, Gln 8 and Analogues
Formation of N-Terminal Pyroglutamyl Residues in LHRH, Gln(8)- Synthesis
A characteristic feature of native LHRH is the presence of a pyroglutamyl (pGlu) residue at its N-terminus. The synthesis of LHRH analogues often retains this feature. The pGlu residue is typically incorporated during SPPS by coupling a protected pyroglutamic acid derivative directly to the N-terminus of the growing peptide chain. For instance, Fmoc-protected pyroglutamic acid is a common building block used in SPPS nih.gov. Alternatively, if a glutamine residue is present at the N-terminus, it can be cyclized post-synthesis or during the final cleavage steps to form the pyroglutamyl ring, often facilitated by acidic conditions or dehydrating agents. However, direct coupling of the pre-formed pGlu residue is a more controlled and widely used approach in SPPS to ensure the correct N-terminal structure uq.edu.au.
Design and Chemical Synthesis of LHRH, Gln(8)- Analogues
The chemical synthesis of LHRH analogues allows for precise modifications to alter their pharmacological properties, including receptor binding affinity, metabolic stability, and duration of action.
Agonist Analogues
LHRH agonist analogues are designed to mimic or enhance the activity of the native LHRH, leading to sustained stimulation of its receptor. While specific synthesis details for "LHRH, Gln(8)-" as an agonist are not detailed in the provided snippets, the general synthesis of LHRH agonist analogues involves strategic amino acid substitutions to increase potency and resistance to enzymatic degradation nih.govdntb.gov.ua.
Antagonist Analogues
LHRH antagonist analogues function by blocking the LHRH receptor, thereby inhibiting the release of gonadotropins. The design of potent and long-acting antagonists often involves significant modifications to the native LHRH sequence. Common strategies include substitutions at specific positions to confer protease resistance and improve receptor interaction.
Table 1: Common Modifications in LHRH Antagonist Analogues
| Modification Site | Original Amino Acid | Introduced Modification/Amino Acid | Rationale/Effect | Reference(s) |
| Position 2 | Histidine (His) | 4-Chloro-D-phenylalanine (4-Cl-D-Phe) | Increased potency, antagonist activity | google.comgoogle.com |
| Position 6 | Glycine (Gly) | D-amino acids, proton-donors/acceptors | Enhanced stability, protease resistance, potency | google.comgoogle.comjlu.edu.cn |
| Position 10 | Glycinamide (Gly-NH2) | D-Alaninamide (D-Ala-NH2) | Increased stability, potency, duration of action | google.comgoogle.com |
| General Design | N/A | Incorporation of functional groups | Protease resistance, long-acting properties | jlu.edu.cn |
Research has shown that modifications such as introducing functional groups at the N-terminus and position 6 can lead to LHRH antagonists with significantly longer durations of action, for example, inhibiting testosterone (B1683101) secretion for up to 48 hours, compared to shorter-acting analogues like Cetrorelix (8 hours) jlu.edu.cn.
Incorporation of Modified and Unnatural Amino Acids
The strategic incorporation of modified and unnatural amino acids is a cornerstone in the design of LHRH analogues with improved pharmacological profiles. D-amino acids are frequently used to enhance resistance to proteolytic degradation and to modulate receptor binding. For instance, substitutions like 4-Cl-D-Phe at position 2 and D-Ala-NH2 at position 10 are common in potent LHRH antagonists google.comgoogle.com.
Beyond D-amino acids, other modifications include the incorporation of unnatural amino acids and peptide lipidation. Lipidation, such as the attachment of fatty acids (e.g., lauric acid) to the N-terminal pyroglutamyl group, has been shown to improve peptide penetration across biological barriers and enhance oral bioavailability nih.gov. The synthesis of these modified amino acids themselves often involves specialized chemical or enzymatic routes to ensure high enantiomeric purity researchgate.netresearchgate.net.
Conjugation Strategies for Research Probes
Conjugation of LHRH analogues to various moieties is a key strategy for developing research probes, diagnostic agents, or targeted therapeutics. These conjugation strategies aim to alter solubility, stability, targeting capabilities, or to attach detectable labels.
Table 2: Conjugation Strategies for LHRH Analogues
| Conjugated Moiety | Attachment Strategy | Purpose/Application | Reference(s) |
| Carbohydrates (e.g., Lactose, Galactose, Glucose) | Covalent attachment to N-terminus (via Glu substitution for pGlu) or C-terminus | Improved metabolic stability, in vitro permeability, potential for oral delivery | uq.edu.au |
| Permethylated β-Cyclodextrin | Covalent linkage | Modulating solubility, bioavailability, and enzymatic degradation | pharmakonpress.gr |
| Anthraquinone Derivatives | Conjugation | Targeted immunosuppression of hormone-dependent cancer | researchgate.net |
These conjugation methods enable the creation of sophisticated LHRH-based molecules for diverse research applications, including studies on hormone-dependent cancers and the development of orally active peptide formulations uq.edu.aupharmakonpress.grresearchgate.net.
Conformational Analysis and Molecular Structure of Lhrh, Gln 8
Spectroscopic Investigations of Peptide Conformation
Spectroscopic techniques provide direct experimental evidence for the secondary and tertiary structures of peptides in solution. For LHRH, Gln(8)-, these methods have been employed to understand its folding patterns, flexibility, and interactions.
Nuclear Magnetic Resonance (NMR) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the high-resolution three-dimensional structures of peptides and proteins. NMR studies on LHRH and its analogs, including those with modifications at position 8, have revealed details about their conformational preferences. For instance, NMR studies on mammalian GnRH have identified three main families of conformers, all exhibiting a β-type turn around Gly6 and stabilizing intramolecular hydrogen bonds, such as between Ser4 and Arg8, and pGlu1 and Gly10-NH2 oup.comresearchgate.net. While direct NMR data specifically detailing the conformational ensemble of [Gln(8)]-LHRH is less extensively detailed in the provided search results compared to native LHRH or other analogs, studies on related GnRH analogs and the general methodology highlight the application of NMR in characterizing peptide backbone structures, hydrogen bonding patterns, and dihedral angles researchgate.netnih.govjournals.co.zakaist.ac.krnih.govcdnsciencepub.com. These studies often involve analyzing nuclear Overhauser effects (NOEs) and scalar couplings (J-couplings) to deduce spatial proximities and dihedral angles, respectively, which are crucial for building structural models journals.co.zakaist.ac.krnih.gov.
Fluorescence Spectroscopy (e.g., Tryptophan Fluorescence)
Fluorescence spectroscopy, particularly utilizing the intrinsic fluorescence of tryptophan residues (LHRH contains Trp at position 3), is sensitive to the local microenvironment and can report on conformational changes, solvent exposure, and protein-ligand interactions unito.itusp.br. Studies comparing mammalian [Arg8]LH-RH and chicken [Gln8]LH-RH have employed fluorimetric titrations to determine pK values for His2 and Tyr5, providing insights into the electronic environments of these residues, which are influenced by peptide conformation and receptor interactions nih.gov. These studies indicate that differences in receptor binding and biological activity between these analogs are related to their conformations nih.gov. Tryptophan fluorescence is also used to probe the interaction of peptides with lipid environments, which can mimic cellular membranes, offering clues about how the peptide's structure is affected in a biological context unito.itusp.brmdpi.comunina.it.
Computational Approaches to Conformational Elucidation
Computational methods are essential for exploring the vast conformational space of flexible peptides like LHRH and its analogs, complementing experimental data and providing atomic-level details.
Conformational Search Algorithms
Conformational search algorithms are employed to systematically explore the potential energy surface of a peptide, identifying low-energy conformers that are likely to be biologically relevant nih.govresearchgate.netbiorxiv.orgschrodinger.com. These algorithms, such as systematic search, Monte Carlo, or simulated annealing, aim to generate a diverse set of plausible structures. For LHRH, Gln(8)-, these methods would be used to identify the range of stable conformations the peptide can adopt, potentially revealing specific turns or hydrogen bonding patterns that differ from native LHRH due to the Gln8 substitution. For example, conformational build-up procedures have identified a high degree of flexibility in the LHRH backbone, with numerous low-energy conformers, some resembling β-II′ turns nih.gov. Conformational search algorithms are often coupled with MD simulations or used to generate starting structures for such simulations, providing a comprehensive understanding of the peptide's structural repertoire journals.co.zanih.govnih.govnih.govresearchgate.netbiorxiv.orgschrodinger.comnih.gov.
Theoretical Modeling of Preferred Conformations
Theoretical modeling, employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, molecular mechanics, and simulated annealing, has been instrumental in characterizing the solution conformations of GnRH and its analogs uct.ac.zajournals.co.za. These computational approaches aim to identify the bioactive conformations and to explain the observed differences in binding affinities among various peptide analogs uct.ac.za. Studies have revealed that GnRH peptides, including both the native mammalian form and analogs like [Gln8]-GnRH, exist as a dynamic mixture of conformers in solution, exhibiting significant flexibility, particularly within their terminal regions uct.ac.zajournals.co.zaoup.com.
Classical potential function calculations have indicated that specific segments of these peptides can adopt preferred conformations, such as a 10-membered, hydrogen-bonded β-turn structure nih.gov. For mammalian GnRH, theoretical models frequently depict a predominant conformer featuring a β-II' type turn, typically involving residues Tyr5-Gly6-Leu7-Arg8 oup.commdpi.comcapes.gov.br. This specific turn is often stabilized by intramolecular interactions, notably those involving the side chain of the Arginine residue at position 8 uct.ac.zamdpi.comoup.com. In contrast, [Gln8]-GnRH has been characterized as possessing a less structured conformation, lacking some of the stabilizing interactions that are prominent in its mammalian counterpart oup.comoup.com. This difference in structural stabilization contributes to the distinct conformational landscapes of these peptides.
Comparative Conformational States of LHRH, Gln(8)- versus Mammalian GnRH
Mammalian GnRH, endowed with the positively charged Arg8, tends to adopt a more defined, folded conformation. This folded state is often stabilized by specific interactions, both intramolecularly and with cognate receptor binding sites oup.commdpi.combioscientifica.comresearchgate.netnih.govoup.com. This conformation is considered essential for achieving high-affinity binding to mammalian GnRH receptors oup.combioscientifica.comnih.govoup.comfrontiersin.org. Conversely, LHRH, Gln(8)-, lacking the Arg8 residue and its associated stabilizing interactions, generally presents in a less structured or more extended conformation journals.co.zaoup.comoup.comoup.com. This difference in conformational preference is a primary factor influencing their differential receptor binding affinities and subsequent biological activities across various species and receptor types journals.co.zaoup.comnih.govoup.com. While mammalian receptors exhibit a strong preference for the folded conformation of mammalian GnRH, receptors that interact with [Gln8]-GnRH may be more accommodating to its more extended structural presentation oup.comnih.gov.
A hallmark of mammalian GnRH's structure is the presence of a predominant β-II' type turn, typically spanning residues Tyr5-Gly6-Leu7-Arg8 oup.commdpi.comcapes.gov.br. The Glycine residue at position 6 plays a critical role in facilitating this turn, which serves to bring the amino- and carboxy-termini of the peptide into close proximity uct.ac.zanih.govresearchgate.net. This spatial arrangement, stabilized by the β-II' turn and interactions involving Arg8, is crucial for the high-affinity binding of mammalian GnRH to its specific receptors oup.combioscientifica.comnih.govoup.comfrontiersin.org.
In contrast, LHRH, Gln(8)- generally lacks the specific stabilizing interactions that promote the pronounced β-II' turn observed in mammalian GnRH oup.comoup.com. Consequently, it exhibits a less defined turn structure and tends to favor more extended conformations. While some studies suggest that [Gln8]-GnRH may still form certain turn structures, these are typically considered less stable and less prominent compared to the well-defined β-II' turn of mammalian GnRH journals.co.zaoup.comoup.com. This difference in the propensity for forming specific, stabilizing turns is a key structural differentiator.
Molecular Interactions of Lhrh, Gln 8 with Gnrh Receptors
Comparative Receptor Binding Affinity Studies
The affinity of LHRH, Gln(8)- for GnRH receptors varies dramatically between mammalian and non-mammalian species, highlighting the critical role of the amino acid at position 8 in determining ligand selectivity.
Mammalian Type I GnRH receptors exhibit a strong preference for GnRH with a positively charged arginine at position 8. journals.co.za The replacement of this arginine with the neutral glutamine in LHRH, Gln(8)- leads to a substantial decrease in binding potency.
The substitution of Arginine (Arg) at position 8 with Glutamine (Gln) results in a significant reduction in binding affinity to mammalian GnRH receptors. journals.co.zanih.gov Studies comparing the binding of various GnRH analogs in rat pituitary receptor assays have demonstrated this marked difference. For instance, while mammalian GnRH (with Arg8) has a high affinity, [Gln8]GnRH shows a dramatically lower affinity. nih.gov In one study, the ED50 value for mammalian GnRH in a rat pituitary receptor binding assay was 2.9 nM, whereas for [Gln8]GnRH, it was 1480 nM, indicating a substantial loss of binding potency. nih.gov This underscores the high fidelity of the mammalian receptor for an Arg residue at position 8. nih.gov The substitution of Arg8 with a neutral amino acid like Gln leads to a low binding potency. oup.com
It is proposed that the positively charged Arg8 in mammalian GnRH is crucial for high-affinity binding. mdpi.com The change to a neutral Gln residue in LHRH, Gln(8)- disrupts this high-affinity interaction. journals.co.za However, it's noteworthy that while binding affinity is reduced, analogs with a neutral amino acid at position 8 can still activate the receptor, sometimes even more efficiently once bound. oup.com The introduction of a D-amino acid at position 6 can somewhat compensate for the negative impact of the Gln8 substitution, increasing the binding affinity of [Gln8]GnRH for the mammalian receptor by nearly 1000-fold. oup.com This is attributed to the stabilization of a folded β-II' turn conformation of the peptide. mdpi.comoup.com
Table 1: Comparative Binding Affinities (ED50) of GnRH Analogs at Rat Pituitary GnRH Receptors
| Compound | ED50 (nM) |
|---|---|
| Mammalian GnRH ([Arg8]GnRH) | 2.9 |
| [Gln8]GnRH | 1480 |
| [His5, Trp7, Tyr8]GnRH (Chicken GnRH II) | 19 |
| [Trp7, Leu8]GnRH (Salmon GnRH) | 258 |
Data from a rat pituitary receptor binding assay. nih.gov
The reduced binding affinity of LHRH, Gln(8)- to mammalian GnRH receptors is directly linked to the absence of a crucial electrostatic interaction with specific acidic residues in the receptor. The residue at position 8 in GnRH is a key determinant of ligand selectivity. oup.com For the mammalian Type I GnRH receptor, a positively charged Arg8 is essential for high-affinity binding. mdpi.comoup.com This is due to an interaction with a negatively charged acidic residue in the receptor. bioscientifica.com
Site-directed mutagenesis studies have identified Glu301 (in the mouse GnRH receptor, corresponding to Asp302 in other mammalian receptors) in the third extracellular loop as the critical residue. bioscientifica.comuct.ac.zanih.gov Mutation of this acidic residue to an uncharged one, such as glutamine ([Gln301]GnRHR), results in a significant decrease in the receptor's affinity for mammalian GnRH. uct.ac.zanih.gov Conversely, this mutated receptor shows an unchanged affinity for [Gln8]GnRH, which has a neutral residue at position 8. bioscientifica.comuct.ac.zanih.gov
Furthermore, the [Gln301]GnRHR mutant exhibits an increased affinity for analogs with a negatively charged amino acid at position 8, such as [Glu8]GnRH. bioscientifica.comuct.ac.zanih.gov This provides strong evidence for an electrostatic interaction between the positively charged Arg8 of mammalian GnRH and the negatively charged Glu301/Asp302 of the receptor. uct.ac.zanih.gov The absence of this charge in LHRH, Gln(8)- eliminates this key binding interaction, leading to its significantly lower affinity for mammalian receptors. nih.govfrontiersin.org
In contrast to their mammalian counterparts, non-mammalian GnRH receptors, such as those found in avian species, are more promiscuous and less discriminatory regarding the amino acid at position 8. nih.govoup.com
Non-mammalian GnRH receptors demonstrate broader ligand selectivity. oup.com The chicken GnRH receptor, for example, can accept both basic and neutral amino acids at position 8. nih.gov Consequently, LHRH, Gln(8)- (chicken GnRH I) exhibits high activity in avian systems. oup.com Studies on chicken pituitary cells show that [Gln8]GnRH is equipotent with mammalian GnRH in releasing luteinizing hormone (LH). nih.gov
This species specificity is a hallmark of GnRH receptor evolution. While the mammalian receptor is highly selective for mammalian GnRH, non-mammalian vertebrate receptors interact well with most vertebrate GnRH forms. oup.com This suggests that the structural requirements for ligand binding and activation are variable among vertebrates. oup.com The chicken GnRH receptor does not seem to require the same folded conformation for binding that the mammalian receptor prefers, which may explain why a D-amino acid substitution at position 6 does not significantly enhance the activity of GnRH analogs in the chicken pituitary. nih.govbioscientifica.com
Interestingly, while [Gln8]GnRH is highly active in chickens, another endogenous avian form, [His5, Trp7, Tyr8]GnRH (chicken GnRH II), is even more potent at releasing both LH and follicle-stimulating hormone (FSH) from chicken pituitary cells. nih.gov This indicates that while the Gln8 substitution is well-tolerated, other residues also play a significant role in the potency at avian receptors.
Binding to Non-Mammalian GnRH Receptors (e.g., Avian Receptors)
Molecular Modeling and Docking Studies of LHRH, Gln(8)- Receptor Complexes
Computational approaches, including molecular modeling and docking simulations, have provided significant insights into the three-dimensional structure of the LHRH, Gln(8)- and GnRH receptor complex. uit.nouit.no These studies help to visualize and predict the specific interactions that govern ligand binding and receptor activation. uit.no
Molecular modeling of the GnRH receptor is often based on homology modeling, using the crystal structures of other G protein-coupled receptors (GPCRs), such as rhodopsin, as a template. oup.comuit.no The LHRH peptide, in its various conformations, is then "docked" into the modeled receptor binding pocket to identify the most energetically favorable interactions. uit.no
Docking studies have been instrumental in predicting the specific contact points between LHRH, Gln(8)- and the GnRH receptor. uit.no For mammalian GnRH, models consistently show the positively charged Arg8 side chain forming a salt bridge with the negatively charged Glu301/Asp302 residue in the ECL3 of the receptor. oup.comoup.com
Computational models also help to rationalize the effects of receptor mutations. For example, a model of the Glu301Gln mutant receptor shows a loss of the electrostatic interaction with Arg8, which is consistent with the experimentally observed decrease in binding affinity for mammalian GnRH. nih.gov These predictive models serve as valuable guides for designing site-directed mutagenesis experiments to validate the proposed interactions. oup.com
Receptor Mutagenesis Studies Informing LHRH, Gln(8)- Interactions
Site-directed mutagenesis has been a powerful tool for experimentally validating the predictions from molecular modeling and for identifying key residues in the GnRH receptor that interact with LHRH, Gln(8)-. nih.govbioscientifica.com By systematically changing specific amino acids in the receptor and observing the effects on ligand binding and receptor activation, researchers can map the functional landscape of the ligand-receptor interface. nih.gov
The third extracellular loop (ECL3) of the GnRH receptor has been a major focus of mutagenesis studies due to its role in determining ligand selectivity. oup.comresearchgate.net As previously mentioned, mutating the acidic residue at position 301/302 in the mouse/human receptor to an uncharged residue like glutamine or asparagine dramatically reduces the affinity for mammalian GnRH but has little effect on the binding of LHRH, Gln(8)-. nih.govnih.gov
This finding strongly supports the hypothesis that this acidic residue is the primary recognition site for the Arg8 of mammalian GnRH. nih.gov Further studies have shown that the conformation of the ECL3 is also critical. Mutating a proline residue adjacent to Glu301 can also decrease the affinity for Arg8-containing GnRH, likely by altering the local structure of the loop and the orientation of the Glu301 side chain. researchgate.net
Mutagenesis of other residues within the ECL3 and other extracellular loops has also revealed their contributions to ligand binding and receptor activation. oup.com For example, swapping the entire ECL2 of the human receptor with that of the chicken receptor conferred agonist activity to some mammalian antagonists, highlighting the importance of this loop in receptor activation. nih.gov These studies, in conjunction with the analysis of LHRH, Gln(8)-, have been crucial in building a detailed model of how different LHRH analogs interact with the GnRH receptor to produce specific biological responses.
Analysis of Mutations Impacting LHRH, Gln(8)- Binding
The interaction between Luteinizing Hormone-Releasing Hormone (LHRH), Gln(8)- and the Gonadotropin-Releasing Hormone (GnRH) receptor is a critical area of study for understanding the nuances of reproductive endocrinology. The substitution of glutamine for arginine at position 8 distinguishes this analog from mammalian LHRH, leading to significant differences in receptor binding and biological activity, particularly in non-mammalian vertebrates. nih.gov The analysis of specific mutations in the GnRH receptor has been instrumental in elucidating the molecular determinants of ligand binding and selectivity.
Research has identified key amino acid residues within the GnRH receptor that are crucial for high-affinity binding of LHRH and its analogs. The mammalian GnRH receptor, for instance, exhibits a strong requirement for an arginine at position 8 of the ligand for optimal binding. oup.com This is in contrast to avian systems, where LHRH, Gln(8)- (also known as chicken GnRH) and mammalian LHRH are equipotent. nih.gov This suggests fundamental differences in the receptor structures between these vertebrate classes.
Key mutations in the mammalian GnRH receptor have been shown to differentially affect the binding of Arg(8) and Gln(8) containing ligands. A pivotal residue in this interaction is an acidic amino acid located in the third extracellular loop (ECL3) of the receptor. In the mouse GnRH receptor, this residue is Glu301. researchgate.netresearchgate.net Mutation of this glutamate (B1630785) to a neutral residue like glutamine significantly decreases the binding affinity for mammalian LHRH (Arg(8)) but has a less pronounced effect on the binding of LHRH, Gln(8)-. researchgate.net This finding strongly supports the hypothesis that a salt bridge formation between the positively charged Arg(8) of the ligand and the negatively charged acidic residue in ECL3 is a key determinant for high-affinity binding in mammalian receptors. researchgate.netnih.gov
Further studies have explored the impact of other receptor mutations. For example, mutating an adjacent proline residue in ECL3 also leads to a reduced affinity for Arg(8) GnRH, while not affecting Gln(8) GnRH binding, suggesting that the conformation of this loop is critical for correctly positioning the acidic residue for interaction. researchgate.net Additionally, mutations in the second extracellular loop, such as at position Asn102, have been implicated in interacting with the C-terminus of GnRH, further influencing ligand binding. bioscientifica.com
Interestingly, the introduction of a D-amino acid at position 6 of GnRH analogs can create a "conformationally constrained" peptide. oup.comnih.gov This modification can sometimes overcome the negative effects of certain receptor mutations on binding affinity. For instance, a conformationally constrained analog can exhibit high-affinity binding to a mutant receptor (like Glu301Gln) that otherwise shows poor binding to the native ligand. bioscientifica.com This suggests that the receptor prefers a specific ligand conformation, which can be either induced by the ligand-receptor interaction or pre-stabilized by chemical modification of the ligand. nih.govbioscientifica.com
Naturally occurring mutations in the human GnRH receptor, often associated with conditions like idiopathic hypogonadotropic hypogonadism, have also provided valuable insights. nih.govksdb.org Mutations such as Thr32Ile, Cys200Tyr, Leu266Arg, and Cys279Tyr have all been shown to interfere with ligand binding and subsequent signal transduction. nih.govksdb.org While these studies primarily focus on the binding of the native GnRH, the principles of receptor-ligand interaction they uncover are broadly applicable to understanding the binding of analogs like LHRH, Gln(8)-.
The following tables summarize key research findings on the impact of GnRH receptor mutations on ligand binding, with a focus on the differential effects on Arg(8) and Gln(8) containing ligands.
| Receptor Mutant (Mouse) | Ligand | Effect on Binding Affinity | Reference |
| Glu301Gln (ECL3) | Mammalian LHRH (Arg8) | Decreased | researchgate.net |
| Glu301Gln (ECL3) | LHRH, Gln(8)- | Unchanged | researchgate.net |
| Proline adjacent to Glu301 (ECL3) to Ala | Mammalian LHRH (Arg8) | Decreased | researchgate.net |
| Proline adjacent to Glu301 (ECL3) to Ala | LHRH, Gln(8)- | Unchanged | researchgate.net |
| Asn102Gln (ECL2) | GnRH | Increased | bioscientifica.com |
| Asn102Ala (ECL2) | GnRH | Large decrease in potency | bioscientifica.com |
| Human GnRH Receptor Mutations | Location | Effect on GnRH Binding | Reference |
| Thr32Ile | Extracellular N-terminal domain | Reduced | nih.govksdb.org |
| Cys200Tyr | Second extracellular loop | Reduced | nih.govksdb.org |
| Leu266Arg | Third intracellular loop | No measurable binding | nih.govksdb.org |
| Cys279Tyr | Sixth transmembrane helix | No measurable binding | nih.govksdb.org |
These mutational analyses underscore the intricate and specific nature of the molecular interactions between LHRH, Gln(8)- and the GnRH receptor. The data clearly indicate that the residue at position 8 of the ligand and specific amino acids in the extracellular loops of the receptor are co-determinants of binding affinity and selectivity.
Biological Activity and Receptor Signaling of Lhrh, Gln 8 in Model Systems
In Vitro Studies in Cell Culture Models
Dispersed anterior pituitary cell cultures are instrumental in assessing the direct effect of LHRH, Gln(8)- on gonadotrope function. In a study utilizing dispersed pituitary cells from cockerels, LHRH, Gln(8)- demonstrated a dose-dependent stimulation of LH release. nih.gov When its potency was compared to another avian GnRH variant, [His5, Trp7, Tyr8]-LHRH (chicken GnRH-II), it was found that chicken GnRH-II was approximately 4.7 times more potent than LHRH, Gln(8)- in this in vitro system. nih.gov This suggests that chicken GnRH-II may have a greater affinity for the gonadotroph receptor or greater resistance to in vitro degradation compared to LHRH, Gln(8)-. nih.gov
Studies using adenohypophysial halves from adult male Japanese quail also confirmed the stimulatory action of LHRH, Gln(8)-. nih.gov In this model, the compound effectively increased the release of both LH and FSH. nih.gov The elevation of FSH release was observed to be less pronounced than that of LH. nih.gov Interestingly, when compared to mammalian LHRH ([Arg8]-LHRH), no significant difference in the ability to stimulate LH and FSH secretion was detected in the quail pituitary system. nih.gov This contrasts with findings in rat pituitary cells, where LHRH, Gln(8)- is known to be far less potent than its mammalian counterpart. nih.gov
| Model System | Comparator Compound | Relative Potency Finding | Hormone(s) Released |
|---|---|---|---|
| Dispersed Cockerel Pituitary Cells | [His5, Trp7, Tyr8]-LHRH (Chicken GnRH-II) | Chicken GnRH-II is 4.7x more potent than LHRH, Gln(8)- | LH |
| Japanese Quail Adenohypophysial Halves | Mammalian LHRH ([Arg8]-LHRH) | No significant difference in potency observed | LH and FSH |
The GnRH receptor, through which LHRH, Gln(8)- acts, is a G protein-coupled receptor (GPCR). A primary signaling cascade initiated upon its activation is the hydrolysis of polyphosphoinositides. While specific studies conducting phosphoinositol hydrolysis assays with the LHRH, Gln(8)- variant are not detailed in the available literature, the general mechanism for GnRH in pituitary cells is well-established. Activation of the GnRH receptor leads to rapid, concentration-dependent hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2). nih.gov This reaction, catalyzed by phospholipase C, generates two second messengers: inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This hydrolysis of phosphoinositides is considered a crucial post-receptor transducing mechanism for GnRH action at the gonadotroph. nih.gov Therefore, it is the presumed pathway triggered by the binding of LHRH, Gln(8)- to its cognate receptor in avian species.
Activation of the avian GnRH receptor by LHRH, Gln(8)- is contingent on the specific structural characteristics of both the ligand and the receptor. Avian and mammalian GnRH receptors exhibit differences in their molecular size and structural requirements for ligand binding. nih.gov The mammalian receptor has a strict requirement for Arginine in position 8 for high-affinity binding, a position occupied by Glutamine in LHRH, Gln(8)-. nih.govoup.com The avian receptor is notably more tolerant of substitutions at this position, allowing for high gonadotropin-releasing activity from the Gln(8) variant. nih.govoup.com This indicates that the precise conformational changes required for receptor activation differ between avian and mammalian systems.
Prolonged or continuous exposure of pituitary cells to a GnRH agonist typically leads to receptor desensitization and downregulation, a mechanism to prevent overstimulation. Studies have confirmed that, like the mammalian pituitary, the chicken pituitary also exhibits desensitization upon prolonged exposure to LHRH. nih.gov This process involves a reduction in the number of available receptors on the cell surface, ultimately suppressing the continued release of gonadotropins. lafeber.com
As a GPCR, the GnRH receptor couples to heterotrimeric G proteins to initiate downstream signaling. nih.gov The primary pathway for GnRH receptors involves coupling to G proteins of the Gq/11 family. researchgate.net Upon activation by a ligand such as LHRH, Gln(8)-, the receptor facilitates the exchange of GDP for GTP on the Gαq subunit. This leads to the activation of phospholipase C and the subsequent phosphoinositide hydrolysis cascade, as mentioned previously. In some systems, the GnRH receptor has also been shown to couple with other G proteins, including Gs and Gi, suggesting a diversity of potential signaling cascades. researchgate.net The binding of LHRH, Gln(8)- to the avian GnRH receptor is thus expected to primarily utilize the Gq/11 pathway to mediate its effects on gonadotropin synthesis and release.
In Vivo Studies in Animal Models
In vivo studies in avian models provide a systemic context for the biological activity of LHRH, Gln(8)-. In White Leghorn cockerels, a single intravenous injection of LHRH, Gln(8)- caused a significant and rapid increase in blood LH concentrations, which peaked approximately 5 minutes after administration. nih.gov When compared to an equivalent dose of chicken GnRH-II, there were no significant differences observed in their in vivo stimulatory effect on LH release. nih.gov This is in stark contrast to the in vitro findings where chicken GnRH-II was significantly more potent, suggesting that factors such as in vivo degradation or distribution may play a role in modulating the observable activity of these peptides. nih.gov
In adult male Japanese quail, intravenous injection of LHRH, Gln(8)- also induced a rapid increase in plasma levels of both FSH and LH within 5 minutes. nih.gov A comparative study in this species found no significant difference in the in vivo ability of LHRH, Gln(8)- and mammalian LHRH to stimulate gonadotropin secretion. nih.gov
| Animal Model | Comparator Compound | Relative Potency Finding | Hormone(s) Released |
|---|---|---|---|
| Cockerel | [His5, Trp7, Tyr8]-LHRH (Chicken GnRH-II) | Equipotent in stimulating LH release | LH |
| Japanese Quail | Mammalian LHRH ([Arg8]-LHRH) | No significant difference in potency | LH and FSH |
Effects on Pituitary Responsiveness in Mammalian Models (e.g., Rats, Sheep)
The biological activity of Luteinizing Hormone-Releasing Hormone, Gln(8)- (LHRH, Gln(8)-), also known as chicken GnRH-I (cGnRH-I), has been evaluated in several mammalian model systems, revealing significant differences in pituitary responsiveness compared to the native mammalian LHRH (m-LHRH), which has an Arginine at position 8. These studies highlight the critical role of the amino acid at position 8 for receptor binding and signal transduction in mammalian gonadotropes.
In rat models, LHRH, Gln(8)- has demonstrated a considerably lower potency in stimulating gonadotropin release compared to m-LHRH. nih.gov While both forms of the hormone can induce the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), the efficacy of the Gln(8)- variant is markedly reduced in the rat adenohypophysis. nih.gov This suggests a structural-functional relationship where the mammalian LHRH receptor has a higher affinity and/or is more efficiently activated by the Arg(8)-containing peptide. oup.com The pituitary's ability to release LH in response to LHRH stimulation is not static and can be influenced by the animal's age and hormonal status. Studies in female rats have shown that the pituitary becomes less capable of releasing LH in response to acute LHRH stimulation with aging. nih.gov
Research utilizing sheep pituitary cells provides more detailed insight into the molecular basis for these differences in potency. Chimeric studies of GnRH analogs revealed that substituting the Arg(8) of mammalian GnRH with a neutral amino acid, such as Glutamine (Gln), results in a significantly lower binding potency to sheep pituitary GnRH receptors. oup.com Interestingly, despite the reduced binding affinity, these analogs with neutral amino acids at position 8 were found to be more efficient at activating the receptor once bound, leading to relatively higher LH-releasing potency when normalized for receptor binding. oup.com This indicates that while the Arg(8) residue is crucial for establishing high-affinity binding to the mammalian receptor, the Gln(8) substitution may induce a more effective conformational change in the receptor, leading to more efficient signal transduction. oup.com The responsiveness of the pituitary in sheep is also known to be dynamic, decreasing progressively with advancing gestation and being influenced by the postpartum period and lactation status. nih.gov
| LHRH Variant | Mammalian Model | Receptor Binding Affinity | Gonadotropin-Releasing Potency | Reference |
|---|---|---|---|---|
| LHRH, Gln(8)- (Chicken GnRH-I) | Rat | Lower than m-LHRH | Far less potent than m-LHRH | nih.gov |
| LHRH with Neutral Amino Acid at Position 8 (e.g., Gln) | Sheep | Low | Relatively high efficacy once bound | oup.com |
| LHRH, Arg(8)- (Mammalian LHRH) | Rat | High | High | nih.gov |
| LHRH, Arg(8)- (Mammalian LHRH) | Sheep | High | High | oup.com |
Neuroendocrine Modulation and Extra-hypothalamic Functions
Beyond its primary role as the key regulator of the hypothalamic-pituitary-gonadal (HPG) axis, the LHRH family of peptides, including various isoforms, exerts broader neuroendocrine and neuromodulatory functions. nih.gov While the Gln(8)- variant is predominantly associated with avian species, multiple GnRH isoforms and their receptors have been identified outside the traditional HPG axis across different species, suggesting conserved, extra-hypothalamic roles. nih.govnih.gov These functions are mediated by GnRH receptors found throughout the central nervous system, where they can influence neuronal activity, behavior, and other physiological processes. nih.gov
Neuromodulatory Roles in Central Nervous System
The presence of LHRH and its receptors in various brain regions outside the hypothalamus points to its function as a neuromodulator. nih.gov In the human central nervous system, GnRH I (mammalian LHRH) and GnRH II isoforms, along with GnRH receptors, are widely expressed in areas such as the basal forebrain, cerebellum, and hippocampus. nih.gov This distribution suggests involvement in modulating higher-order functions like cognition, motor behavior, and memory. nih.gov
While direct studies on the specific neuromodulatory roles of LHRH, Gln(8)- in the mammalian brain are limited, the existence of multiple GnRH forms implies functional diversity. nih.gov It is hypothesized that different isoforms may interact with distinct receptor populations or activate different signaling pathways to mediate specific effects. For instance, GnRH has been shown to potentially act on autoreceptors on cholinergic neurons, thereby modifying emotions and cognitive functions. nih.gov The broad expression of GnRH receptors throughout the CNS supports the concept that these peptides act as multifaceted neuromodulators, influencing a wide range of neural circuits and behaviors beyond reproduction. nih.govnih.gov
Influence on Dopaminergic Modulation of Gonadotropin Secretion
The release of gonadotropins from the pituitary is not solely dependent on the pulsatile secretion of LHRH from the hypothalamus; it is also finely tuned by other neurotransmitters, most notably dopamine (B1211576). Dopamine generally exerts an inhibitory influence on the HPG axis. koreamed.org Electrophysiological studies have demonstrated that dopamine can directly hyperpolarize and inhibit the firing of GnRH neurons. koreamed.orgnih.gov This suggests that dopaminergic pathways provide a predominantly inhibitory tone to the GnRH neuronal network, thereby modulating the ultimate signal that reaches the pituitary. koreamed.org
This dopaminergic inhibition can occur at both the hypothalamic and pituitary levels. In some species, dopamine acts at the pituitary to blunt the LH response to GnRH. nih.gov In mammals, numerous studies indicate that dopamine is involved in the regulation of LH secretion, acting through both D1-like and D2-like receptors to inhibit GnRH neuron excitability. nih.gov This modulation is achieved through complex pre- and postsynaptic actions. nih.gov Therefore, the pituitary's response to any GnRH agonist, including LHRH, Gln(8)-, is contextual and depends on the prevailing dopaminergic tone. A high level of dopamine activity would be expected to suppress GnRH release from the hypothalamus and potentially dampen the pituitary's sensitivity to the GnRH signal, leading to reduced gonadotropin secretion.
| Action of Dopamine | Mechanism | Effect on Gonadotropin Secretion | Reference |
|---|---|---|---|
| Inhibition of GnRH Neurons | Direct postsynaptic hyperpolarization of GnRH neurons via D1- and D2-like receptors. | Decreased pulsatile release of GnRH from the hypothalamus, leading to reduced LH/FSH secretion. | koreamed.orgnih.gov |
| Modulation of Pituitary Responsiveness | Direct action on the pituitary, blunting the LH response to GnRH stimulation. | Inhibited LH release from the anterior pituitary. | nih.gov |
| Presynaptic Inhibition | Inhibition of GABA/glutamate (B1630785) input to GnRH neurons. | Modulation of GnRH neuron excitability, contributing to overall inhibition. | nih.gov |
Emerging Research Directions and Methodological Advances for Lhrh, Gln 8
Development of Advanced Analytical Techniques for Peptide Characterization
The characterization of LHRH, Gln(8)- and other synthetic peptide analogues relies on a suite of advanced analytical techniques to ensure purity, structural integrity, and conformational accuracy. High-Performance Liquid Chromatography (HPLC) is a cornerstone method, particularly in its reverse-phase (RP-HPLC) configuration, for determining the purity of peptide samples. mtoz-biolabs.comcreative-proteomics.com This technique separates the target peptide from impurities based on hydrophobicity, with detection typically performed using ultraviolet (UV) absorbance at wavelengths around 220 nm, where the peptide bond absorbs strongly. creative-proteomics.comtaylorfrancis.com For peptides containing aromatic amino acids like Tryptophan or Tyrosine, detection at 275 nm can also be utilized. creative-proteomics.com
Mass Spectrometry (MS) is indispensable for confirming the molecular weight and sequence of LHRH analogues. Techniques such as High-Resolution Mass Spectrometry (HRMS) and tandem MS (MS/MS) provide precise mass data and fragmentation patterns that verify the amino acid sequence and identify any modifications or degradation products. researchgate.netnih.gov The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for analyzing the metabolism of GnRH analogues, identifying metabolites in biological samples. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy offers deep insights into the three-dimensional structure and conformation of peptides in solution. acs.org For LHRH, Gln(8)-, NMR can be used to characterize its solution-state conformation, which is crucial for understanding its binding affinity and interaction with the GnRH receptor.
Furthermore, chiral chromatography combined with mass spectrometry (HPLC-ESI-MS/MS) has emerged as a critical technique for determining the enantiomeric purity of synthetic peptides. nih.gov This is vital because the stereochemistry of amino acids is fundamental to the peptide's biological activity, and undesirable D-isomers can be introduced during synthesis. nih.gov
The table below summarizes key analytical techniques used for characterizing GnRH analogues.
| Analytical Technique | Application in Peptide Characterization | Key Information Provided |
| RP-HPLC | Purity assessment and quantification | Retention time, peak purity, separation of impurities |
| Mass Spectrometry (MS/HRMS) | Molecular weight verification and identification | Precise mass-to-charge ratio, elemental composition |
| Tandem MS (MS/MS) | Amino acid sequencing and metabolite identification | Fragmentation patterns for structural elucidation |
| NMR Spectroscopy | 3D structure and conformational analysis | Spatial arrangement of atoms, solution-state dynamics |
| Chiral Chromatography | Enantiomeric purity analysis | Separation and quantification of D- and L-amino acid isomers |
Integration of Structural Biology for Inferring GnRH Receptor Mechanisms
Recent breakthroughs in structural biology, particularly in cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the mechanisms of the Gonadotropin-Releasing Hormone Receptor (GnRH-R), a G protein-coupled receptor (GPCR). High-resolution cryo-EM structures of the GnRH-R in complex with GnRH have been determined, revealing the molecular basis for ligand recognition and receptor activation.
These structural studies have shown that GnRH and its analogues adopt a conserved "U"-shaped conformation when bound to the receptor. This shape allows both the N- and C-termini of the peptide to insert deeply into the receptor's binding pocket. Key interactions that stabilize this binding include hydrogen bonds and π-π interactions with specific residues in the transmembrane helices and extracellular loops of the receptor. Upon binding, the ligand induces significant conformational changes in the receptor, including an outward movement of transmembrane helix 6 (TM6), which is a critical step for the recruitment and activation of the intracellular Gq protein, initiating the signaling cascade.
X-ray crystallography has also contributed to understanding the structure of GnRH analogues themselves, which complements the cryo-EM data of the receptor-ligand complex. For instance, the crystal structure of the analogue Triptorelin reveals a prominent type II’ β-turn, a structural motif that is thought to pre-organize the peptide into an active-like conformation, enhancing its engagement with the receptor.
The table below highlights significant findings from structural biology studies of the GnRH receptor.
| Structural Biology Technique | Key Finding | Implication for Receptor Mechanism |
| Cryo-Electron Microscopy (Cryo-EM) | Determined high-resolution structure of GnRH-R bound to GnRH. | Reveals the precise binding mode of the ligand and the conformational changes that lead to G protein activation. |
| Cryo-Electron Microscopy (Cryo-EM) | GnRH adopts a conserved "U"-shaped conformation in the binding pocket. | Explains the high-affinity binding and specificity of the ligand for the receptor. |
| X-ray Crystallography | Revealed a type II’ β-turn structure in potent GnRH analogues. | Suggests that a pre-organized active conformation enhances receptor binding and efficacy. |
High-Throughput Screening for Novel LHRH, Gln(8)- Analogues
The discovery of novel LHRH, Gln(8)- analogues with improved therapeutic profiles is increasingly driven by high-throughput screening (HTS) methodologies. nih.gov Given that the GnRH receptor is a GPCR, a wide range of HTS assays developed for this target class are applicable. scienceopen.com These assays enable the rapid evaluation of large chemical libraries to identify new lead compounds. researchgate.net
Common HTS approaches for the GnRH receptor include cell-based functional assays that measure downstream signaling events. Since GnRH-R couples to the Gαq protein, its activation leads to an increase in intracellular calcium levels. Therefore, calcium flux assays, often using calcium-sensitive fluorescent dyes, are a widely used HTS method to identify agonists. nih.gov Phenotypic screens that can identify compounds rescuing misfolded receptor mutants, known as pharmacoperones, have also been developed. nih.govnih.gov
Other advanced HTS techniques for GPCRs include:
Fluorescence Resonance Energy Transfer (FRET) and Time-Resolved FRET (TR-FRET) : These methods can be used in binding assays with fluorescently labeled ligands or to detect receptor-protein interactions, such as β-arrestin recruitment. scienceopen.comceltarys.com
Label-Free Technologies : These platforms monitor real-time cellular responses to ligand binding, providing a comprehensive view of receptor activation without the need for engineered cells or labels.
High-Throughput Gene Expression Screening : Techniques like DRUG-Seq leverage next-generation sequencing to analyze changes in the whole transcriptome following compound treatment, offering an unbiased and detailed portrait of a drug's activity in cells. youtube.com
These HTS technologies are pivotal in moving beyond traditional agonist and antagonist screens to discover molecules with novel mechanisms of action, such as allosteric modulators or biased agonists.
Exploration of Receptor Conformational Dynamics via Advanced Computational Methods
Advanced computational methods are crucial for exploring the complex conformational dynamics of the GnRH receptor. Techniques such as molecular dynamics (MD) simulations and homology modeling provide a dynamic picture of the receptor's structure, complementing the static images obtained from structural biology.
MD simulations allow researchers to model the behavior of the GnRH-R and its complex with ligands like LHRH, Gln(8)- over time, revealing the intricate molecular motions involved in receptor activation. These simulations can highlight the transition from the inactive to the active state, identifying key intermediate conformations and the roles of specific amino acid residues in this process. By simulating the receptor embedded in a lipid bilayer with water molecules, these models offer a realistic approximation of the cellular environment.
Homology modeling is used to build a three-dimensional model of the GnRH-R based on the known structures of related GPCRs. These models serve as valuable starting points for molecular docking studies, where potential ligands are computationally placed into the receptor's binding pocket to predict their binding mode and affinity. This approach is instrumental in structure-based drug design, helping to rationalize structure-activity relationships (SAR) and guide the synthesis of new, more potent analogues.
The table below lists key computational methods and their applications in studying the GnRH receptor.
| Computational Method | Application | Scientific Insight |
| Molecular Dynamics (MD) Simulations | Simulating the movement of the receptor and ligand over time. | Reveals the dynamic process of receptor activation, conformational changes, and the stability of the ligand-receptor complex. |
| Homology Modeling | Creating a 3D structural model of the receptor based on known templates. | Provides a structural framework for docking studies and understanding ligand interactions when experimental structures are unavailable. |
| Molecular Docking | Predicting the preferred binding orientation of a ligand to the receptor. | Helps to identify key binding interactions and predict the affinity of novel analogues, guiding drug design. |
Research on Molecular Mechanisms of Receptor Desensitization and Internalization
The molecular mechanisms governing the desensitization and internalization of the GnRH receptor are areas of intense research, as they are critical for determining the long-term cellular response to agonists like LHRH, Gln(8)-. Sustained stimulation of the GnRH-R leads to desensitization of the gonadotropin secretion response, a phenomenon that is exploited therapeutically.
A unique feature of the mammalian type I GnRH receptor is the absence of a C-terminal cytoplasmic tail. This tail is present in most other GPCRs and contains phosphorylation sites that are crucial for rapid desensitization and internalization, typically mediated by β-arrestin binding. The lack of this tail in the GnRH-R means that it does not undergo rapid, arrestin-dependent desensitization and internalizes relatively slowly.
Despite this, agonist-induced internalization of the GnRH-R does occur, albeit through different mechanisms. Studies have shown that both human and rat GnRH receptors can internalize through a clathrin-dependent pathway. The process for the rat receptor has been shown to be dependent on the protein dynamin, while the human receptor may use a dynamin-independent pathway. This agonist-induced receptor internalization and subsequent downregulation are thought to be key mechanisms underlying the long-term desensitization observed with chronic agonist treatment.
| Receptor Feature / Process | Mechanism | Consequence |
| Lack of C-terminal Tail | Prevents rapid phosphorylation and β-arrestin binding. | Receptor does not undergo rapid desensitization. |
| Agonist-Induced Internalization | Occurs via a clathrin-dependent pathway. | Leads to a reduction in cell surface receptor numbers (downregulation). |
| Receptor Downregulation | Slower, sustained reduction in receptor levels. | Contributes to the long-term desensitization of the cellular response to chronic agonist stimulation. |
Q & A
Q. What are the structural and functional implications of the Gln(8) modification in LHRH analogs?
Methodological Answer: To evaluate the Gln(8) substitution, researchers should use peptide synthesis followed by circular dichroism (CD) spectroscopy to confirm secondary structure integrity. Receptor binding assays (e.g., competitive binding studies using radiolabeled LHRH) can quantify affinity changes compared to native LHRH. Comparative functional studies, such as measuring intracellular calcium flux in pituitary cells, should assess downstream signaling .
Q. How can researchers identify gaps in existing literature on Gln(8)-modified LHRH analogs?
Methodological Answer: Conduct a systematic literature review using databases like PubMed and Scopus with keywords "LHRH Gln(8)" and "Gonadotropin-Releasing Hormone analogs." Apply inclusion/exclusion criteria (e.g., studies published post-2000, in vivo/in vitro data) and use tools like PRISMA flow diagrams to map evidence gaps. Annotate conflicting findings in pharmacokinetics or receptor activation for further investigation .
Q. What experimental models are appropriate for studying Gln(8)-LHRH bioactivity?
Methodological Answer: Use immortalized pituitary cell lines (e.g., GT1-7) for in vitro dose-response assays measuring gonadotropin secretion. For in vivo models, consider castrated rodent studies to isolate hypothalamic-pituitary-gonadal axis effects. Validate results with ELISA for LH/FSH levels and compare outcomes against wild-type LHRH controls .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic profiles of Gln(8)-LHRH analogs?
Methodological Answer: Perform meta-analysis of existing data to identify variables influencing half-life (e.g., formulation, species differences). Design comparative studies using standardized HPLC-MS protocols for plasma stability assays. Use ANOVA to test for batch-to-batch variability or species-specific metabolic pathways .
Q. What strategies optimize the stability of Gln(8)-LHRH in sustained-release formulations?
Methodological Answer: Employ particle size analysis via photon correlation spectroscopy (PCS) to assess aggregation in carrier matrices (e.g., 10% M:G suspensions). Test lyophilization or PEGylation to enhance thermal stability. Validate using accelerated stability testing (40°C/75% RH for 6 months) with periodic bioactivity assays .
Q. How should researchers design a robust dose-escalation study for Gln(8)-LHRH in preclinical models?
Methodological Answer: Use a factorial design with variables like dose (low, medium, high), administration route (subcutaneous vs. intravenous), and timepoints (acute vs. chronic). Include control arms with native LHRH and placebo. Apply mixed-effects models to account for inter-individual variability and use interim analyses to adjust dosing regimens .
Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in Gln(8)-LHRH studies?
Methodological Answer: Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Compare Akaike Information Criterion (AIC) values to determine best-fit models. For heteroscedastic data, apply log transformations or generalized least squares (GLS) regression. Use bootstrapping to estimate confidence intervals .
Data Contradiction & Validation
Q. How can conflicting in vitro vs. in vivo efficacy data for Gln(8)-LHRH be reconciled?
Methodological Answer: Investigate bioavailability differences using radiolabeled analogs to track tissue distribution. Perform ex vivo receptor saturation assays on harvested pituitary glands. If in vitro potency exceeds in vivo results, evaluate metabolic degradation via liver microsome assays .
Q. What validation protocols confirm the specificity of Gln(8)-LHRH antibodies in immunoassays?
Methodological Answer: Test cross-reactivity with wild-type LHRH and related analogs (e.g., Leuprolide) using competitive ELISA. Validate with mass spectrometry to confirm epitope recognition. Include negative controls (e.g., knockout serum) and calculate limits of detection (LOD) via serial dilution curves .
Experimental Reproducibility
Q. What steps ensure reproducibility in synthesizing Gln(8)-LHRH analogs?
Methodological Answer: Document solid-phase peptide synthesis (SPPS) parameters, including resin type, coupling reagents, and cleavage conditions. Use HPLC with UV/Vis and mass spectrometry for purity validation (>95%). Share raw chromatograms and NMR spectra in supplementary materials. Adhere to FAIR data principles for public datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
